molecular formula C11H16N2O B2455843 1-(2-Methylphenyl)-3-propylurea CAS No. 13143-12-9

1-(2-Methylphenyl)-3-propylurea

Cat. No.: B2455843
CAS No.: 13143-12-9
M. Wt: 192.262
InChI Key: IDSHTOGPLSRKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methylphenyl)-N’-propylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group attached to a 2-methylphenyl and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-N’-propylurea typically involves the reaction of 2-methylphenyl isocyanate with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Methylphenyl isocyanate+PropylamineN-(2-Methylphenyl)-N’-propylurea\text{2-Methylphenyl isocyanate} + \text{Propylamine} \rightarrow \text{1-(2-Methylphenyl)-3-propylurea} 2-Methylphenyl isocyanate+Propylamine→N-(2-Methylphenyl)-N’-propylurea

The reaction is usually conducted in an inert solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N-(2-Methylphenyl)-N’-propylurea can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems can be employed to enhance efficiency and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-N’-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ureas with different functional groups.

Scientific Research Applications

N-(2-Methylphenyl)-N’-propylurea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-N’-propylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methylphenyl)-N’-methylurea
  • N-(2-Methylphenyl)-N’-ethylurea
  • N-(2-Methylphenyl)-N’-butylurea

Uniqueness

N-(2-Methylphenyl)-N’-propylurea is unique due to its specific combination of the 2-methylphenyl and propyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar urea derivatives.

Properties

IUPAC Name

1-(2-methylphenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-8-12-11(14)13-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSHTOGPLSRKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13143-12-9
Record name 1-PROPYL-3-(O-TOLYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Toluidine (32.1 g) was dissolved in toluene (500 ml) and propyl isocyanate (25.2 g) was added in one portion with stirring. The mixture was stirred for 1 h and then allowed to stand at room temperature for 6 h. The solid was collected by filtration and washed with toluene to provide the title compound (36.5 g).
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.